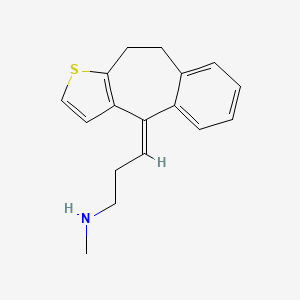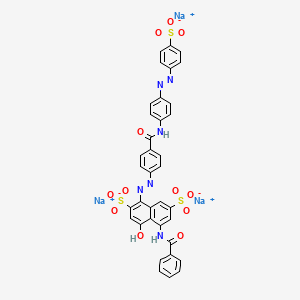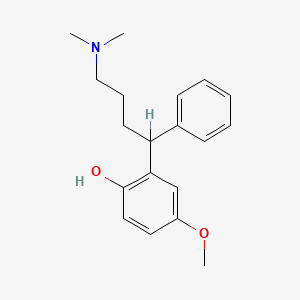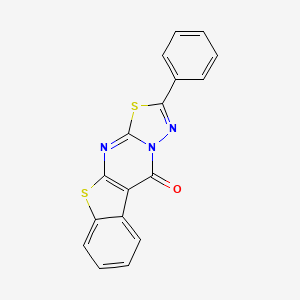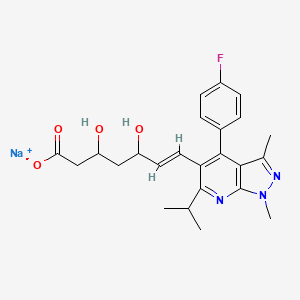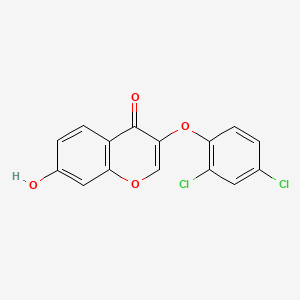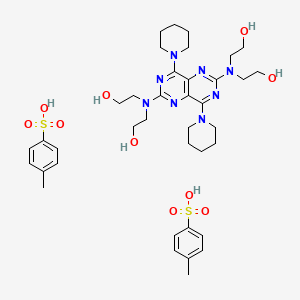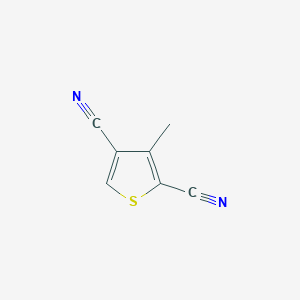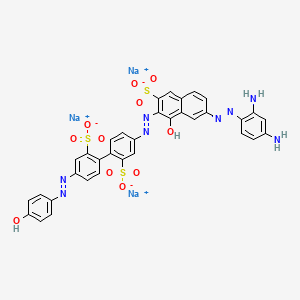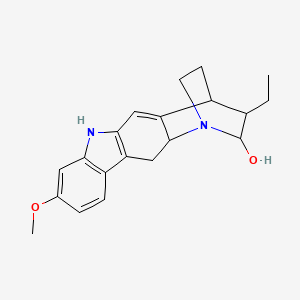
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, multiple methyl groups, and a trifluoromethylphenyl moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
The synthesis of 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methyl Groups: Methylation reactions are employed to introduce the four methyl groups at the 2, 2, 5, and 5 positions.
Attachment of the Trifluoromethylphenyl Moiety: This step involves the use of reagents such as trifluoromethylbenzyl chloride in a substitution reaction.
Formation of the Amide Bond: The amide bond is formed through a reaction between the amine and carboxylic acid functional groups.
Conversion to Dihydrochloride Form: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s solubility and stability.
Chemical Reactions Analysis
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The trifluoromethylphenyl moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethylphenyl moiety plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
When compared to similar compounds, 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-(((4-(trifluoromethyl)phenyl)methyl)amino)propyl)-, dihydrochloride exhibits unique properties due to the presence of the trifluoromethyl group and the specific arrangement of its functional groups. Similar compounds include:
1-Hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide: This compound has a different functional group arrangement, leading to distinct chemical and biological properties.
2,2,5,5-Tetramethyl-N-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)propyl)pyrrolidine-3-carboxamide: The presence of a quinazolinyl moiety in this compound results in different reactivity and applications.
Properties
CAS No. |
93798-96-0 |
|---|---|
Molecular Formula |
C20H32Cl2F3N3O |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
2,2,5,5-tetramethyl-N-[3-[[4-(trifluoromethyl)phenyl]methylamino]propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H30F3N3O.2ClH/c1-18(2)12-16(19(3,4)26-18)17(27)25-11-5-10-24-13-14-6-8-15(9-7-14)20(21,22)23;;/h6-9,16,24,26H,5,10-13H2,1-4H3,(H,25,27);2*1H |
InChI Key |
AJXVIRGCROPLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=C(C=C2)C(F)(F)F)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



